molecular formula C16H14O2S B030302 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene CAS No. 63675-74-1

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

Cat. No. B030302
CAS RN: 63675-74-1
M. Wt: 270.3 g/mol
InChI Key: HRWAGCVMOGWQJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene involves multi-step organic reactions, starting from 4-methoxyacetophenone as a precursor. Key steps in the synthesis include bromination, thioetherification, and cyclization-rearrangement reactions. An improved synthesis method utilizes methanesulfonic acid as a catalyst instead of polyphosphoric acid, leading to increased yield of the target compound (Liao Qing-jiang, 2003).

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene has been elucidated through techniques such as X-ray crystallography. Studies reveal that the compound's structure features distinct positioning of methoxy groups, influencing its overall molecular conformation and interactions (D. Mullica et al., 1996).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including bromination, nitration, and Friedel–Crafts acetylation, showcasing its reactive nature towards electrophilic substitution. The presence of methoxy groups directs the substitution patterns and influences the reactivity (K. Clarke et al., 1973).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are integral to understanding the behavior of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in different environments. The crystal and molecular structure analyses provide insights into its solid-state characteristics, including molecular packing and hydrogen bonding patterns (D. Mullica et al., 1996).

Chemical Properties Analysis

The electronic structure and chemical properties are closely linked to the compound's functional groups and molecular geometry. Studies on its photophysical properties reveal how the methoxy groups impact its luminescence and electronic properties, offering potential for optoelectronic applications (Soyeon Kim et al., 2021).

Scientific Research Applications

  • Improved Synthesis for Raloxifene Hydrochloride Production : A study by Liao Qing-jiang (2003) demonstrated an improved synthesis method for 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene using methanesulfonic acid. This method resulted in a higher yield and enhanced the production of raloxifene hydrochloride, a medication used for the treatment and prevention of osteoporosis and breast cancer (Liao Qing-jiang, 2003).

  • Antiproliferative Agents in Cancer Treatment : Research by Romagnoli et al. (2021) found that 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes exhibit potent antiproliferative properties. These compounds were shown to induce apoptosis in colon carcinoma cells, highlighting their potential as cancer treatment agents (Romagnoli et al., 2021).

  • Agricultural Applications : A study by Schuetz and Titus (1967) showed that 4-methoxybenzo[b]thienyl-3-acetic acid, a derivative of benzo[b]thiophene, significantly enhances plant growth. This suggests potential agricultural applications for these compounds (Schuetz & Titus, 1967).

  • Organic Compound Synthesis : Eisenbraun (1991) reported on the synthesis of 9-isopropyl-4-methoxy-6-methyldibenzo-thiophene, a modified target molecule. This study represents progress in the synthesis of a new class of organic compounds, indicating the broad utility of these compounds in chemical synthesis (Eisenbraun, 1991).

  • Potential Antifertility Agents : Crenshaw et al. (1971) found that substituted diaryl derivatives of benzo(b)thiophenes and benzo(b)furans exhibit estrogenic and estrogen antagonist activities. These properties suggest their potential as antifertility agents (Crenshaw et al., 1971).

  • Synthesis of Cannabinoid Receptor Ligands : Jingwen Chen et al. (2017) developed a Pd-catalyzed Sonogashira type cross-coupling reaction that effectively synthesizes 2-substituted benzo[b]thiophenes. These compounds have potential applications as cannabinoid receptor ligands (Jingwen Chen et al., 2017).

Safety And Hazards

6MBT is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S/c1-17-13-6-3-11(4-7-13)15-9-12-5-8-14(18-2)10-16(12)19-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWAGCVMOGWQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20213054
Record name 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene
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Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

CAS RN

63675-74-1
Record name 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
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Record name 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene
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Record name 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene
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Record name 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
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Synthesis routes and methods I

Procedure details

2-(4'-methoxyphenyl)-6-methoxybenzo[b]thiophene 5 was prepared according to the procedure of Kost et al. To a well-stirred solution of 5 (0.500 g, 1.85 mmol) and 3,4,5-trimethoxybenzoyl chloride (0.640 g, 2.77 mmol) in CH2Cl2 (20 ml), was added AlCl3 (0.123 g, 0.925 mmol) portion-wise over a 15 minute period. After 5 hours (total reaction time), water was added, and the product was isolated initially by extraction with CH2Cl2 and subsequently by extraction with ethyl acetate (EtOAc). The organic layers were separately washed with brine and then combined and dried over MgSO4. Purification by flash chromatography (silica gel, 60:40 EtOAc/hexane) afforded 3-(3',4',5'-trimethoxybenzoyl)-2-(4'-methoxyphenyl)-6-methoxybenzo [b]thiophene (0.537 g, 1.16 mmol, 63%) as an off-white solid. Recrystallization (hexane/ethanol) afforded a highly pure crystalline sample of the compound with mp 131°-133° C. 1H-NMR (CDCl3, 360 Mhz): δ=7.66 (d,J=8.9 Hz, 1H, ArH)7.32 (d,J=2.4 Hz, 1H, ArH), 7.31 (d,J=8.8 Hz, 2H, ArH), 7.07 (s,2H, ArH), 7.01 (dd,J=8.9,2.4 Hz, 1H, ArH), 6.75 (D,J=8.8 Hz, 2H, ArH), 3.89 (s,3H, --OCH3), 3.83 (s,3H, --OCH3), 3.74 (s,3H, --OCH3), 3.73 (s, 6H, --OCH3); 13C-NMR (CDCl3, 90 Mhz): δ=192.9, 159.9, 157.7, 152.7, 143.7, 142.6, 140.1, 133.9, 132.3, 130.3, 129.9, 126.1, 124.2, 114.9, 114.1, 107.5, 104.4, 60.8, 56.1, 55.6, 55.2 HRMS (EI) M+ calcd for C26H24O6S 464.1294. and Anal. Calcd for C 26H24O6S: C, 67.23; H, 5.21; S, 6.90. Found: C, 67.20; H, 5.26; S, 6.88.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Name
Quantity
0.123 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Anisoin (2.87 g), 50 ml of chlorobenzene, and Lawesson's Reagent 4.04 g are placed in a flask under nitrogen. The mixture is heated to 100° C. and a methanesulfonic acid (0.65 mL) is added and the mixture heated at reflux for 92 hours. The reaction is cooled to room temperature before filtering the solids which form. The filter cake is washed with 25 ml of chlorobenzene and dried to give 270 mg of product. The solid is recrystallized from hot chlorobenzene to give 90 mgs of pure product. Analysis calculated for C16H14O4S: C, 71.08; H, 5.22; S, 11.86. Found: C, 71.27; H, 5.43; S, 11.78. MS.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The p-toluene sulfonic acid mono hydrate (310 mg, 1.6 mmol) in 25 ml of chlorobenzene is placed in a 25 ml, 3-neck round bottom flask fitted with a thermometer, nitrogen gas inlet, 10 ml addition funnel, reflux condenser, Dean-Stark trap with drying tube, magnetic stirrer, and heating mantle. 10 ml of solvent is distilled off and bromine (0.08 ml, 1.55 mmol) is added followed by thiodesoxyanisoin (700 mg, 1.6 mmol) in 10 ml of chlorobenzene over 5 minutes. After stirring at reflux for 15 minutes the reaction is allowed to cool to room temperature. A precipitate forms and is filtered off. The filter cake is washed with 50 ml of chlorobenzene. The filtrate is washed with water (2×50 ml), 5% sodium bicarbonate, 50 ml water, and 50 ml of 10% aqueous sodium chloride. The organics are dried over sodium sulfate and concentrated. The crude product is purified by silica gel chromatography then triturated with chlorobenzene. The side product solid is filtered off and the filtrate concentrated. The residue is triturated with ethyl acetate and filtered to give 10.8 mg of pure product. (0.25%). 1H NMR.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Name
thiodesoxyanisoin
Quantity
700 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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